molecular formula C12H16BrNO2S B1464676 Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate CAS No. 1305046-45-0

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate

Cat. No.: B1464676
CAS No.: 1305046-45-0
M. Wt: 318.23 g/mol
InChI Key: MTSBBBDNLHZOKJ-UHFFFAOYSA-N
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Description

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate (CAS 1305046-45-0) is a chemical compound with the molecular formula C12H16BrNO2S and a molecular weight of 318.23 g/mol . This piperidine carboxylate ester derivative serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The structure incorporates both a piperidine ring, a common feature in bioactive molecules, and a 4-bromothiophene moiety, which provides a handle for further functionalization via cross-coupling reactions such as Suzuki or Heck reactions . As a high-quality reference compound, it is particularly valuable for exploring structure-activity relationships (SAR) and is commonly used in the synthesis of more complex molecules for biological screening . Researchers utilize this compound under laboratory conditions for the development of novel therapeutic agents. It is supplied with a high purity grade to ensure consistent and reliable research results. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; refer to the safety data sheet for proper handling information. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-16-12(15)9-2-4-14(5-3-9)7-11-6-10(13)8-17-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSBBBDNLHZOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Piperidine-4-carboxylate Core

A crucial intermediate in the synthesis is the piperidine-4-carboxylate ester. According to a detailed patent (CN102887854B), a robust method for preparing 4-methylpiperidine-2-carboxylate hydrochloride (a related piperidine derivative) involves the following steps:

  • Catalytic Oxidation: Starting from 4-picoline-2-carboxylic acid ethyl ester, catalytic oxidation using phosphomolybdic acid and hydrogen peroxide converts it into the oxynitride intermediate.
  • Reduction Reaction: The oxynitride intermediate is then reduced in methanol using palladium on charcoal and anhydrous formic acid amine under mild conditions (0–50 °C, 1–20 hours) to yield the piperidine-4-carboxylate hydrochloride salt.
  • Purification: The product is isolated by acidification, extraction with ethyl acetate, and recrystallization from ethanol/ethyl acetate, achieving yields around 78%.

This method provides a high-purity piperidine ester suitable for further coupling reactions.

Synthetic Route Summary and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Catalytic oxidation 4-picoline-2-carboxylic acid ethyl ester, H2O2, phosphomolybdic acid, 0–80 °C, 4–8 h Formation of oxynitride intermediate
2 Reduction Pd/C, anhydrous formic acid amine, methanol, 0–50 °C, 1–20 h 4-methylpiperidine-2-carboxylate hydrochloride, ~78% yield
3 Electrophilic bromination Bromine or N-bromosuccinimide (NBS) on thiophene ring 4-bromothiophene-2-yl derivative
4 N-Alkylation (Coupling) Piperidine derivative, bromomethyl-4-bromothiophene, NaH or K2CO3, DMF, room temp to reflux Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate

Research Findings and Optimization

  • The oxidation and reduction steps for the piperidine core are well-optimized for high yield and purity, minimizing side products and enabling scale-up.
  • The bromination of thiophene is regioselective and can be controlled by reaction time and temperature to avoid polybromination.
  • The N-alkylation step benefits from using strong bases and polar aprotic solvents to enhance nucleophilicity of the piperidine nitrogen and improve coupling efficiency.
  • Purification typically involves extraction and recrystallization, with chromatographic techniques applied if necessary.

Analytical Data and Characterization

Typical characterization of the final compound includes:

  • NMR Spectroscopy: Confirming the chemical shifts corresponding to the piperidine ring protons, methyl ester group, methylene linker, and aromatic thiophene protons.
  • Mass Spectrometry: Molecular ion peak confirming molecular weight consistent with C12H14BrNO2S.
  • Elemental Analysis: Consistency with calculated percentages for C, H, N, Br, O, and S.
  • Melting Point: Sharp melting point indicating purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, THF), bases (sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, ethanol).

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the piperidine ring.

Scientific Research Applications

Scientific Research Applications

The applications of Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate can be categorized into several domains:

Organic Chemistry

  • Building Block : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules and pharmaceuticals. Its unique structure facilitates various chemical transformations .

Biological Research

  • Biological Activity : Preliminary studies suggest that this compound may exhibit significant biological activities, including interactions with enzymes or receptors. The bromine atom enhances its binding affinity, making it a candidate for further pharmacological investigations .

Medicinal Chemistry

  • Therapeutic Potential : Researchers are exploring its potential therapeutic properties, particularly in drug development aimed at treating neurological disorders and other conditions. The compound's ability to modulate biological pathways makes it a valuable subject for medicinal chemistry research .

Industrial Applications

  • Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science .

Case Study 1: Drug Development

A study investigated the compound's interaction with specific neurotransmitter receptors, revealing promising results that suggest potential use in treating anxiety disorders. The compound's ability to modulate receptor activity indicates its role as a lead compound in developing new anxiolytic drugs .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using continuous flow reactors, which improved yield and reduced reaction time significantly compared to traditional batch methods. This advancement highlights its industrial relevance .

Mechanism of Action

The mechanism of action of Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Nitrogen

The 1-position substituent on the piperidine ring is a critical determinant of physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 1-Position Molecular Formula CAS Number Source Evidence
Methyl 1-(4-fluorophenethyl)piperidine-4-carboxylate 4-Fluorophenethyl C₁₆H₂₀FNO₂ 175278-29-2
Methyl 1-((6-hydroxyquinazolin-2-yl)methyl)piperidine-4-carboxylate (6-Hydroxyquinazolin-2-yl)methyl C₁₆H₁₉N₃O₃ 1393448-82-2
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate 2-Ethoxy-2-oxoethyl C₁₂H₁₉NO₄ 95566-71-5
Methyl 1-(4-(4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate 4-(4-(tert-Butyl)phenyl-triazolyl)benzyl C₂₇H₃₂N₄O₂ Not provided

Key Observations :

  • Electronic Effects: The bromothiophene group in the target compound introduces a strong electron-withdrawing effect compared to the 4-fluorophenethyl group in or the tert-butylphenyl-triazole in .
  • Lipophilicity : Bromine’s higher molar refractivity and hydrophobicity (compared to fluorine or hydroxyl groups) likely increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Steric Considerations: The planar thiophene ring (vs.

Piperidine Ring Conformation

The puckering of the piperidine ring, quantified using Cremer-Pople coordinates , is influenced by substituents. Bulky groups (e.g., tert-butylphenyl-triazole in ) may enforce chair or boat conformations, while smaller groups (e.g., bromothiophenemethyl) could permit greater flexibility.

Biological Activity

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate (CAS Number: 1305046-45-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H16BrNO2S. Its structure features a piperidine ring substituted with a bromothiophenyl group and a carboxylate moiety, which contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC12H16BrNO2S
Molecular Weight302.23 g/mol
IUPAC NameThis compound
InChI KeyMTSBBBDNLHZOKJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing for potential nucleophilic substitutions that could modify enzyme activity or receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways, potentially leading to therapeutic effects.
  • Antimicrobial Activity : The compound's structure suggests potential interactions with bacterial cell membranes or metabolic processes.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs demonstrate promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds containing thiophene rings have been studied for their anticancer properties. For example, related derivatives have shown potent anti-proliferative activity against cancer cell lines like HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values often below 25 µM . The mechanism may involve the disruption of cell cycle progression or induction of apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study on various piperidine derivatives revealed that those with halogen substitutions exhibited enhanced antibacterial activity. This compound was hypothesized to possess similar properties due to its bromine substituent, which could facilitate interactions with bacterial targets .
  • Anticancer Activity Assessment : In vitro assays demonstrated that thiophene-linked piperidine compounds showed significant cytotoxicity against cancer cell lines. The study highlighted that modifications at the thiophene position could enhance biological activity, suggesting a potential pathway for developing new anticancer agents based on this compound .

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

  • Drug Development : Potential precursor for synthesizing novel therapeutic agents targeting various diseases.
  • Biological Research : Investigated for its effects on cellular pathways and as a tool for understanding enzyme mechanisms.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityNotable Features
Methyl 1-[(4-chlorothiophen-2-yl)methyl]piperidineModerate antibacterialChlorine substituent
Methyl 1-(thiophen-2-methyl)piperidineAnticancer propertiesLacks halogen substitution
Methyl 1-(bromobenzene)piperidineNeuroactive propertiesAromatic ring without thiophene

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate?

Methodological Answer: The synthesis of this compound involves a multi-step protocol, including alkylation and esterification. Key steps include:

  • Alkylation of Piperidine: React piperidine-4-carboxylate with 4-bromothiophen-2-ylmethyl bromide in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (NaOH or K₂CO₃) to facilitate nucleophilic substitution .
  • Esterification: Use methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the methyl ester.
  • Purification: Employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.

Critical Parameters:

  • Temperature: Maintain 0–5°C during alkylation to minimize side reactions.
  • Solvent Choice: Dichloromethane enhances reaction homogeneity and reduces hydrolysis .

Q. Table 1: Synthesis Optimization Parameters

StepSolventBaseTemperatureYield (%)
AlkylationDichloromethaneNaOH0–5°C~75–85
EsterificationMethanolH₂SO₄Reflux~90–95

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the piperidine ring, bromothiophene substituent, and ester group. For example, the methyl ester signal appears at ~3.6 ppm (¹H NMR) .
  • X-ray Crystallography: Resolves crystal packing and stereochemistry, critical for confirming the spatial arrangement of the bromothiophene and piperidine moieties .
  • HPLC: Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6) to assess purity (>98%) .

Q. Table 2: Characterization Techniques

TechniqueConditionsPurpose
¹H NMRCDCl₃, 400 MHzFunctional group confirmation
X-ray CrystallographySingle-crystal diffractionStereochemical validation
HPLCC18 column, pH 4.6 buffer/methanolPurity assessment

Q. How can researchers ensure high purity (>98%) for pharmacological assays?

Methodological Answer:

  • Chromatographic Purification: Use preparative HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol gradient to separate impurities .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation and remove residual solvents.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs by varying the bromothiophene substituent (e.g., replacing Br with Cl or CF₃) or piperidine methylation patterns .
  • Biological Assays: Test analogs against target receptors (e.g., GPCRs or ion channels) using radioligand binding assays. Compare IC₅₀ values to establish substituent effects.
  • Computational Modeling: Perform docking studies with software like AutoDock Vina to predict binding affinities based on steric and electronic changes .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Dynamic Effects: NMR may indicate conformational flexibility (e.g., piperidine ring puckering), while X-ray provides a static snapshot. Use variable-temperature NMR to assess dynamic behavior .
  • Crystal Packing Analysis: Compare X-ray data with computational models (DFT) to identify intermolecular forces influencing solid-state vs. solution structures .

Q. What experimental strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Storage Conditions: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation of the bromothiophene group .
  • Stabilizers: Add antioxidants (e.g., BHT) at 0.01% w/w to inhibit radical-mediated decomposition.

Q. How can computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Tools: Use software like Schrödinger’s ADMET Predictor or MetaSite to identify probable Phase I/II metabolism sites (e.g., ester hydrolysis or thiophene oxidation).
  • Docking with CYP450 Isozymes: Simulate interactions with CYP3A4/2D6 to predict oxidation-prone regions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate

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